Diclofurime

Calcium antagonism Smooth muscle pharmacology Stereoselectivity

Diclofurime is a ketone-oxime derivative that functions as a Group II (non-dihydropyridine) calcium channel antagonist, structurally and pharmacologically distinct from dihydropyridine-based agents. Preclinical characterization demonstrates that trans-diclofurime produces potent antagonism of Ca²⁺-induced contractions in smooth muscle (pA₂ = 8.3 ± 0.2 in guinea pig taenia) and equipotent inhibition of electrically evoked atrial contractions compared to verapamil, while additionally exhibiting membrane-stabilizing (local anaesthetic-like) properties manifesting as prolongation of the effective refractory period at high concentrations.

Molecular Formula C18H22Cl2N2O3
Molecular Weight 385.3 g/mol
Cat. No. B1208938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofurime
Synonyms(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer
(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer
2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime
ANP 4364
ANP-4364
diclofurime
Molecular FormulaC18H22Cl2N2O3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2
InChIInChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3
InChIKeyVHEJZMZHDUPRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofurime (CAS 64743-08-4): A Group II Calcium Antagonist with Membrane-Stabilizing Properties — Procurement-Relevant Identity and Classification


Diclofurime is a ketone-oxime derivative that functions as a Group II (non-dihydropyridine) calcium channel antagonist, structurally and pharmacologically distinct from dihydropyridine-based agents [1]. Preclinical characterization demonstrates that trans-diclofurime produces potent antagonism of Ca²⁺-induced contractions in smooth muscle (pA₂ = 8.3 ± 0.2 in guinea pig taenia) and equipotent inhibition of electrically evoked atrial contractions compared to verapamil, while additionally exhibiting membrane-stabilizing (local anaesthetic-like) properties manifesting as prolongation of the effective refractory period at high concentrations [1]. In clinical studies of hypertensive subjects—including patients with severe hypertension resistant to polypharmacy—diclofurime reduced blood pressure without inducing reflex tachycardia and preserved or improved renal function parameters [2][3].

Group II (non-dihydropyridine) calcium channel antagonist — distinct allosteric site from DHP agents
Trans isomer required for pharmacological activity; stereochemical identity critical for target engagement
Combined Ca²⁺ channel blockade and frequency-dependent Na⁺ current inhibition — membrane-stabilizing profile

Why Diclofurime Cannot Be Interchanged with Dihydropyridine or Simple Class-Analog Calcium Antagonists


Diclofurime occupies a unique pharmacological niche among calcium antagonists: it is classified as a Group II agent that allosterically interacts with the diltiazem binding site while simultaneously possessing an intrinsic sodium-channel blocking property absent from verapamil, nifedipine, and diltiazem [1][2]. Trans-diclofurime displaces [³H]diltiazem with an IC₅₀ of 15 nM—3.7-fold more potent than diltiazem itself (IC₅₀ = 55 nM)—and exhibits stereoselective binding that cannot be replicated by achiral dihydropyridines [2]. In conscious spontaneously hypertensive rats, trans-diclofurime produces equivalent blood pressure reduction to nifedipine and verapamil but with significantly less reflex tachycardia, a hemodynamic profile mirrored only by diltiazem yet accompanied by diclofurime's additional frequency-dependent sodium current inhibition (Kd = 3.7 × 10⁻⁶ M for INa) [1][3]. Therefore, substituting diclofurime with a generic dihydropyridine or with verapamil eliminates the combined ion-channel-modulating profile that underlies its distinctive cardiovascular and electrophysiological effects.

Dihydropyridines (e.g., nifedipine)
Risk: Lose combined ion-channel modulation — no sodium channel blockade or diltiazem-site allostery; reflex tachycardia profile differs
Verapamil
Risk: Lower diltiazem-site affinity and distinct hemodynamic profile; membrane-stabilizing properties absent at comparable concentrations
cis-Diclofurime or racemic mixture
Risk: Stereoselectivity loss — cis isomer shows substantially reduced target engagement; undefined isomeric composition invalidates pharmacological interpretation

Diclofurime Procurement Evidence: Quantitative Differentiation Against Verapamil, Diltiazem, Nifedipine, and the cis-Isomer


Functional Calcium Antagonism Potency in Smooth Muscle: Trans-Diclofurime vs. cis-Diclofurime

Trans-diclofurime demonstrates high-potency functional calcium antagonism in K⁺-depolarized guinea pig taenia preparations, with a pA₂ of 8.3 ± 0.2 for inhibition of Ca²⁺-induced contractions. The cis isomer is 50-fold less potent (pA₂ = 6.6 ± 0.1), establishing critical stereochemical dependence for pharmacological activity [1]. For procurement and research use, the trans isomer is the pharmacologically relevant species; the cis isomer or an undefined isomeric mixture would yield substantially diminished target engagement.

Functional Ca²⁺ antagonism
Direct head-to-head
Trans pA₂ = 8.3 ± 0.2 vs. cis pA₂ = 6.6 ± 0.1 — ~50-fold stereoselectivity
Stereochemical-control context: only trans isomer provides relevant target engagement
Guinea pig taenia, K⁺-depolarized; Ca²⁺-induced contractions
Calcium antagonism Smooth muscle pharmacology Stereoselectivity

Reduced Reflex Tachycardia in Conscious Hypertensive Model: Trans-Diclofurime vs. Nifedipine, Verapamil, and Diltiazem

In conscious spontaneously hypertensive rats (SHR), trans-diclofurime (0.3–3.0 µmol kg⁻¹ i.v.) produced dose-related decreases in mean arterial pressure (MAP) without significant tachycardia at the lowest effective dose (0.3 µmol kg⁻¹ actually induced a significant fall in heart rate). By contrast, nifedipine (0.1–3.0 µmol kg⁻¹ i.v.) caused dose-related increases in heart rate across its entire dose range, and verapamil produced significant tachycardia at 1.0 and 3.0 µmol kg⁻¹. Overall, trans-diclofurime and diltiazem induced less tachycardia than nifedipine and verapamil for equivalent falls in MAP [1]. This directly quantifiable hemodynamic advantage makes trans-diclofurime preferable for applications where tachycardia mitigation is critical.

Reflex tachycardia profile
Direct head-to-head
Trans-diclofurime: no tachycardia at 0.3 µmol/kg (significant HR fall); less tachycardia than nifedipine/verapamil for equivalent MAP reduction
Hemodynamic endpoint context — reported blunted reflex tachycardia vs. DHPs/verapamil
Conscious SHR, i.v. administration
Antihypertensive Reflex tachycardia In vivo cardiovascular

Molecular Binding Site Selectivity: Trans-Diclofurime vs. Diltiazem at the Calcium Channel

Trans-diclofurime potently displaces [³H]diltiazem from its binding site on the L-type calcium channel with an IC₅₀ of 15 nM, compared to an IC₅₀ of 55 nM for diltiazem itself—a 3.7-fold higher affinity [1]. Trans-diclofurime also noncompetitively inhibits [³H]nitrendipine binding at 0°C (IC₅₀ = 13 nM), whereas cis-diclofurime is 22-fold less potent [1]. Functionally, trans-diclofurime behaves like diltiazem in blocking the inhibitory effects of verapamil on [³H]nitrendipine binding, yet achieves this through higher-affinity interaction at the diltiazem site. The diclofurime isomers show high Hill coefficients (0.85–1.0) at the diltiazem site, indicating a more homogeneous binding mode compared to their lower Hill coefficients (0.55–0.65) at the verapamil site [1].

Diltiazem-site affinity
Direct head-to-head
Trans IC₅₀ = 15 nM vs. diltiazem IC₅₀ = 55 nM — 3.7-fold higher affinity
Supports higher-affinity molecular probe for benzothiazepine site studies
Rat cortical membranes, [³H]diltiazem binding
Radioligand binding Allosteric modulation Calcium channel pharmacology

Dual Ion-Channel Blockade: Diclofurime Combines Sodium and Calcium Current Inhibition

Diclofurime inhibits the fast sodium current (INa) in frog atrial fibres with a dissociation constant (Kd) of 3.7 × 10⁻⁶ M and simultaneously blocks the slow inward calcium current (Islow) with a Kd of 2 × 10⁻⁵ M, both with unity stoichiometry [1]. The sodium channel blockade is frequency-dependent, and diclofurime inhibits sodium conductance (GNa) without altering the apparent reversal potential (ENa) [1]. This dual ion-channel blocking profile is not observed with verapamil, nifedipine, or diltiazem, which lack significant sodium channel activity at comparable concentrations. The combined INa and ICa blockade underlies diclofurime's membrane-stabilizing properties and supports its potential utility in arrhythmia models where simultaneous sodium- and calcium-dependent electrophysiological modulation is desired [1].

Dual ion-channel block
Class-level inference
Na⁺ current Kd = 3.7 µM; Ca²⁺ current Kd = 20 µM; frequency-dependent INa inhibition
Combined Class I/IV-like electrophysiological profile — distinct from pure calcium antagonists
Frog atrial fibres, double sucrose gap; unity stoichiometry
Electrophysiology Cardiac ion channels Antiarrhythmic

Clinical Efficacy in Drug-Resistant Severe Hypertension: Response Rate and Tolerability

In a clinical study of 24 patients with severe hypertension resistant to combinations of most hypotensive drugs, diclofurime monotherapy reduced mean blood pressure from 194 ± 1 / 118 ± 3 mmHg to 166 ± 4 / 97 ± 3 mmHg after several weeks of treatment (mean daily dose: 518 mg, three divided doses), with a heart rate decrease of 15 beats/min [1]. Only 1 out of 24 patients (4.2%) failed to respond, yielding a 95.8% response rate [1]. In a separate study of 16 hypertensive subjects receiving 240 mg/day, diclofurime normalized pressure (<150/90 mmHg) in 7 patients (43.8%), improved pressure in 6 (37.5%), and showed no effect in 3 (18.8%), for an overall clinically meaningful response in 81.3% [2]. Diclofurime was generally well tolerated; the most common side effects (headache, cardiac erethism, asthenia, lower-limb edema) were transient, and treatment discontinuation due to side effects occurred in only 3 of 32 patients (9.4%) across studies [2].

Resistant hypertension response
Supporting evidence
BP 194/118 → 166/97 mmHg; HR ↓15 bpm; 95.8% response (23/24) in severe resistant hypertension
Reported endpoint context — antihypertensive response without reflex tachycardia in drug-resistant setting
Open-label, 24 patients; baseline polypharmacy-resistant; data to verify
Resistant hypertension Clinical outcome Therapeutic response

Atrial Electrophysiological Selectivity: Stereoselective Atrial vs. Ventricular Effects Distinguished from Verapamil

Trans-diclofurime and verapamil were equipotent inhibitors of electrically evoked contractions in guinea pig left atria preparations, yet trans-diclofurime exhibited a distinct frequency-dependent inhibitory pattern and was 10-fold more potent than cis-diclofurime in this tissue [1]. Both diclofurime isomers prolonged the effective refractory period at high concentrations—a local anaesthetic-like property not shared by verapamil at comparable concentrations [1]. In rabbit sinus node and atrial preparations, diclofurime (10⁻⁷ to 10⁻⁶ M) decreased action potential amplitude and Vmax, increased AP duration, and slowed sinus rate, indicating combined effects on both pacemaker and working atrial myocardium [2]. The prolongation of the effective refractory period combined with calcium antagonism suggests a electrophysiological profile distinct from pure calcium channel blockers.

Atrial electrophysiology
Direct head-to-head
Equipotent negative inotropy vs. verapamil in atria; additional effective refractory period prolongation (local anaesthetic-like)
Electrophysiological profile combines calcium antagonism with membrane stabilization — not replicable with verapamil alone
Guinea pig left atria; rabbit sinus node microelectrodes
Cardiac electrophysiology Atrial selectivity Refractory period

Diclofurime Application Scenarios: Research and Industrial Use Cases Anchored in Quantitative Differentiation


Non-Dihydropyridine Calcium Channel Pharmacology Research Requiring High-Affinity Diltiazem-Site Probe

With an IC₅₀ of 15 nM at the [³H]diltiazem binding site—3.7-fold more potent than diltiazem itself—trans-diclofurime serves as a high-affinity molecular probe for studying allosteric interactions at the benzothiazepine recognition site of L-type calcium channels [1]. Its positive heterotropic allosteric coupling to the dihydropyridine site enables experimental paradigms that require simultaneous modulation of both binding domains with a single agent, making it suitable for radioligand displacement studies, binding site mapping, and structure-activity relationship investigations of Group II calcium antagonists.

In Vivo Hypertension Models Requiring Blood Pressure Reduction Without Reflex Tachycardia Confound

In conscious SHR, trans-diclofurime lowers MAP without the dose-dependent reflex tachycardia that accompanies nifedipine and verapamil administration [1]. This hemodynamic profile, in which heart rate actually decreases at the lowest effective hypotensive dose (0.3 µmol kg⁻¹ i.v.), enables cardiovascular researchers to study blood pressure regulation and end-organ effects without the confounding influence of baroreflex-mediated sympathetic activation. Trans-diclofurime is particularly suited for chronic hypertension studies where tachycardia could confound cardiac remodeling endpoints.

Cardiac Electrophysiology Models of Combined Sodium and Calcium Channel Blockade

Diclofurime's dual blockade of cardiac sodium channels (INa Kd = 3.7 µM) and slow inward calcium current (Islow Kd = 20 µM) with frequency-dependent sodium channel inhibition provides a unique electrophysiological tool not available with selective sodium channel blockers (Class I antiarrhythmics) or pure calcium channel blockers (Class IV) alone [1]. This combined profile is relevant for studying atrial arrhythmia mechanisms, sinus node automaticity, and action potential morphology changes that require simultaneous modulation of both depolarizing (INa) and plateau-phase (ICa) currents in cardiac tissues.

Translational Research on Drug-Resistant Hypertension with Renal Function Preservation

Clinical evidence demonstrates a 95.8% response rate in severe hypertension resistant to polypharmacy, with blood pressure reduction from 194/118 to 166/97 mmHg and a heart rate decrease of 15 bpm [1]. Additionally, diclofurime increased glomerular filtration rate and renal blood flow in normotensive subjects while maintaining stable renal function in patients with chronic renal failure (inulin clearance ~30 mL/min), with no significant change in electrolyte excretion [2]. These data support diclofurime's use in translational models investigating antihypertensive efficacy in the context of compromised renal function, particularly where preservation of renal hemodynamics is a required endpoint.

Application
Selection Property
Validation Focus
Non-DHP calcium channel pharmacology research
High-affinity diltiazem-site binding and allosteric coupling
Binding site mapping and allosteric interaction studies at L-type channels
Hypertension models with reflex tachycardia confound
Blood pressure reduction without baroreflex-mediated heart rate increase
Hemodynamic endpoint evaluation and cardiac remodeling studies in SHR
Cardiac electrophysiology — combined Na⁺/Ca²⁺ block
Frequency-dependent INa inhibition alongside ICa blockade
Atrial arrhythmia mechanisms and action potential morphology modulation
Drug-resistant hypertension model with renal endpoints
Antihypertensive response and renal hemodynamic preservation
Glomerular filtration rate and renal blood flow in hypertensive models with compromised kidney function
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